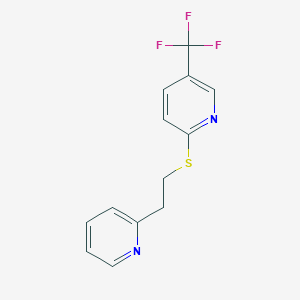![molecular formula C16H30N2O2 B7561841 3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide, also known as PCP analog MXE, is a designer drug that has gained popularity in recent years. It is a synthetic dissociative anesthetic that is similar in structure and effects to phencyclidine (PCP) and ketamine. MXE has been used for research purposes due to its potential therapeutic applications and unique pharmacological effects. In
Mécanisme D'action
MXE acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the regulation of pain, mood, and cognition. MXE binds to the receptor and inhibits its function, leading to dissociative and anesthetic effects. MXE also affects other neurotransmitter systems, including dopamine, serotonin, and acetylcholine, which may contribute to its unique pharmacological effects.
Biochemical and Physiological Effects:
MXE produces a range of biochemical and physiological effects, including dissociation, anesthesia, euphoria, and hallucinations. It also has analgesic properties and may reduce pain sensitivity. MXE has been shown to increase heart rate and blood pressure, as well as cause respiratory depression at high doses. Long-term use of MXE may lead to neurotoxicity and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. MXE also produces unique pharmacological effects that are distinct from other dissociative anesthetics, which may be useful in studying the NMDA receptor and other neurotransmitter systems. However, MXE has several limitations for use in laboratory experiments. It is a designer drug, which means that its purity and quality may vary between batches. MXE is also a controlled substance in many countries, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on MXE. One area of interest is its potential therapeutic applications, particularly in the treatment of chronic pain, depression, anxiety, and PTSD. MXE may also be useful in studying the NMDA receptor and other neurotransmitter systems, as well as investigating the mechanisms underlying dissociative and anesthetic effects. However, further research is needed to fully understand the effects of MXE and its potential risks and benefits.
Méthodes De Synthèse
MXE is synthesized by reacting 3-methoxyphenylacetone with cyclohexylamine and formaldehyde in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to yield MXE. The synthesis of MXE is relatively straightforward and can be performed in a laboratory setting.
Applications De Recherche Scientifique
MXE has been used in scientific research to investigate its potential therapeutic applications. It has been shown to have analgesic properties and may be useful in the treatment of chronic pain. MXE has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, MXE has been used in animal studies to investigate its effects on learning and memory.
Propriétés
IUPAC Name |
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-20-13-8-15(19)17-14-16(9-4-2-5-10-16)18-11-6-3-7-12-18/h2-14H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKIKKDZPHCGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCC1(CCCCC1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7561765.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7561773.png)
![tert-butyl N-[(1S)-2-(5-chloro-2-methoxyanilino)-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7561777.png)

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)
![3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile](/img/structure/B7561792.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone](/img/structure/B7561800.png)

![4-[2-(4-cyanophenoxy)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7561810.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)

![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)
![1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)